An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Introduction: Navigating the Isomeric Landscape of Aminothiazole Carboxylates
The thiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds.[1] Within this class, aminothiazole carboxylates serve as crucial building blocks for drug development.[2][3] This guide focuses on Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) , a prominent and extensively studied isomer.[3][4][5][6][7][8]
It is imperative to distinguish this compound from its isomer, Ethyl 4-aminothiazole-2-carboxylate. While structurally similar, the placement of the amino and carboxylate groups significantly influences the molecule's reactivity and subsequent applications. The scientific literature predominantly details the synthesis and utility of the 2-amino-4-carboxylate isomer, and as such, it will be the central subject of this technical guide. This focus ensures the provision of robust, well-documented, and scientifically validated information for researchers and drug development professionals. In instances of structural ambiguity in research, careful spectroscopic analysis is paramount for correct isomer identification.[9]
Physicochemical Properties: A Foundation for Application
The physical and chemical properties of Ethyl 2-aminothiazole-4-carboxylate are fundamental to its handling, formulation, and reactivity. A comprehensive understanding of these characteristics is essential for its effective utilization in synthetic chemistry and drug design.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C6H8N2O2S | [3][4][5][8][10] |
| Molecular Weight | 172.21 g/mol | [4][5][6][8] |
| Appearance | White to yellowish tan powder | [3] |
| Melting Point | 177-181 °C | [3][4][8] |
| Solubility | Poorly soluble in water; Soluble in DMSO and Methanol | [7][11] |
| pKa | 2.60 ± 0.10 (Predicted) | [7] |
Spectroscopic and Chromatographic Data
| Data Type | Key Features and Observations | Source(s) |
| ¹H NMR | Signals corresponding to the ethyl group (quartet and triplet), a singlet for the thiazole proton, and a singlet for the amine protons. | [12][13] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the ethyl group carbons. | [12][13] |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine, C=O stretching of the ester, and C=N stretching of the thiazole ring. | [12][13] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [13][14] |
| UV-Vis (λmax) | 284 nm (in Methanol) | [7] |
Synthesis and Reactivity: A Versatile Synthetic Intermediate
Ethyl 2-aminothiazole-4-carboxylate is a versatile intermediate in organic synthesis, primarily owing to the reactivity of its amino group and the potential for modification of the ester functionality.
Hantzsch Thiazole Synthesis: A Classic Approach
The most common and established method for the synthesis of Ethyl 2-aminothiazole-4-carboxylate is the Hantzsch thiazole synthesis.[13] This reaction involves the condensation of an α-haloketone or α-haloester with a thiourea or thioamide.
Reaction Scheme:
A schematic of the Hantzsch synthesis.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL).[15]
-
Reaction Conditions: Heat the reaction mixture to 70°C with stirring for 1 hour.[15]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[15]
-
Isolation: Collect the resulting precipitate by filtration and dry to obtain the crude product.[15]
-
Purification: Recrystallize the crude product from ethanol to yield pure Ethyl 2-aminothiazole-4-carboxylate as an off-white solid.[12]
Causality in Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for a controlled reaction temperature under reflux.
-
Excess Thiourea: Using a slight excess of thiourea can help to ensure the complete consumption of the more expensive ethyl bromopyruvate.
-
Precipitation in Ice Water: The product is poorly soluble in cold water, allowing for its efficient isolation from the reaction mixture.
-
Recrystallization: This is a standard purification technique for solid organic compounds, removing any unreacted starting materials or byproducts.
Reactivity and Further Transformations
The primary amino group of Ethyl 2-aminothiazole-4-carboxylate is a key site for further chemical modifications. It can readily undergo reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.[12]
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
-
Thiourea Derivative Formation: Reaction with isothiocyanates to yield substituted thioureas.[1]
The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines. These transformations open up a vast chemical space for the synthesis of diverse libraries of compounds for drug discovery.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Ethyl 2-aminothiazole-4-carboxylate serves as a critical starting material for the synthesis of compounds with a wide range of biological activities.
Therapeutic Areas of Interest:
-
Antimicrobial and Antifungal Agents: The thiazole ring is a key component of many antimicrobial and antifungal drugs.[1][3][12]
-
Anticancer Agents: Derivatives have shown potential as antineoplastic agents.[1][2]
-
Anti-inflammatory and Analgesic Agents: The scaffold is present in compounds with anti-inflammatory and analgesic properties.[1]
-
Antiviral (including Anti-HIV) Agents: Certain 2-aminothiazole derivatives have demonstrated antiviral activity.[1]
Logical Workflow for Drug Discovery Application:
A typical workflow for utilizing the core compound in drug discovery.
Safety and Handling
Ethyl 2-aminothiazole-4-carboxylate is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[6][10] It may also cause respiratory irritation.[10]
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.[10]
-
In case of high concentrations, use breathing protection.[10]
Storage:
-
Store in a cool, dry, and dark place in a well-sealed container.[3][7]
-
Keep away from strong oxidizing agents.[11]
Conclusion
Ethyl 2-aminothiazole-4-carboxylate is a fundamentally important building block in the field of medicinal chemistry. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and versatile reactivity, make it an invaluable tool for researchers and scientists in drug development. A thorough understanding of this compound's characteristics, as outlined in this guide, is crucial for its effective and safe application in the synthesis of novel therapeutic agents.
References
- Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. (n.d.). ScienceDirect.
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Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 113. [Link]
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Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. (2015). Journal of Medicinal Chemistry. ACS Publications. [Link]
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (2026, February). Journal of Heterocyclic Chemistry. [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Cogent Chemistry. Taylor & Francis Online. [Link]
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ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. (2011, February 11). Georganics. [Link]
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Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PharmaCompass. Retrieved March 27, 2026, from [Link]
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Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]
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2-Aminothiazole-4-Carboxylic Acid Ethyl Ester Supplier China. (n.d.). Bouling Chemical Co., Limited. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. MDPI. [Link]
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Ethyl 2-aminothiazole-4-carboxylate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved March 27, 2026, from [Link]
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ethyl 2-aminothiazole-4-carboxylate. (n.d.). Stenutz. Retrieved March 27, 2026, from [Link]
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UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025). Molecules. MDPI. [Link]
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2-Aminothiazoline-4-carboxylic acid. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]
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